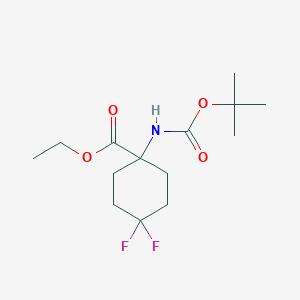
Ethyl 1-(tert-butoxycarbonylamino)-4,4-difluorocyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(tert-butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylate: is a synthetic organic compound that features a cyclohexane ring substituted with two fluorine atoms and an ethyl ester group The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-[(tert-butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring:
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring.
Reduction: Reduction reactions can target the ester group or the Boc-protected amine.
Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving Boc-protected amines.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-[(tert-butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. This free amine can then participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are determined by the specific context in which the compound is used .
Comparación Con Compuestos Similares
Ethyl 1-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
Ethyl 1-[(tert-butoxycarbonyl)amino]-4-fluorocyclohexane-1-carboxylate: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness: The presence of two fluorine atoms in ethyl 1-[(tert-butoxycarbonyl)amino]-4,4-difluorocyclohexane-1-carboxylate enhances its reactivity and stability, making it a valuable compound in synthetic organic chemistry and various research applications.
Propiedades
Fórmula molecular |
C14H23F2NO4 |
|---|---|
Peso molecular |
307.33 g/mol |
Nombre IUPAC |
ethyl 4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H23F2NO4/c1-5-20-10(18)13(6-8-14(15,16)9-7-13)17-11(19)21-12(2,3)4/h5-9H2,1-4H3,(H,17,19) |
Clave InChI |
KEMMJCRCZPQHDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC(CC1)(F)F)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















